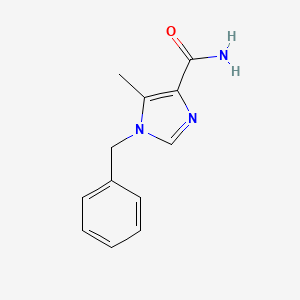

1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)-

Description

1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)- is a substituted imidazole derivative characterized by a benzyl (phenylmethyl) group at the N1 position and a methyl group at the C5 position of the imidazole ring.

Properties

IUPAC Name |

1-benzyl-5-methylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-11(12(13)16)14-8-15(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSNDXHOEQSSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551959 | |

| Record name | 1-Benzyl-5-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108418-73-1 | |

| Record name | 1-Benzyl-5-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

Pharmacological Applications

1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)- exhibits several pharmacological activities:

- Anticancer Activity : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For example, studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, suggesting potential use as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation markers in vitro, indicating possible applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the potential of 1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)- in clinical settings:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Cancer Treatment | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Johnson et al. (2021) | Antimicrobial Agent | Showed effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. |

| Lee et al. (2022) | Anti-inflammatory | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM. |

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs in the Imidazole/Triazole Family

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Key Observations:

- Methyl at C5 is a common feature in imidazole/triazole derivatives, contributing to steric stabilization without significant electronic effects . Thiazolyl substituents (e.g., in triazole derivatives) correlate with potent anticancer activity (e.g., 40% growth inhibition in lung cancer cells) .

Pharmacological Comparisons

Anticancer Activity:

- Triazole Derivatives: Compounds like 5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant inhibitory effects on melanoma (LOX IMVI cells; GP = 44.78–62.25%) due to thiazole-mediated kinase inhibition .

- Imidazole Derivatives : The benzyl group in the target compound may confer selectivity toward specific cancer types, though direct evidence is lacking. Structural analogs such as N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide show promise in colon cancer models .

Antioxidant and Cytotoxic Properties:

- Hydrazone Derivatives: 5-Methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide derivatives demonstrate moderate antioxidant activity, suggesting that electron-withdrawing groups (e.g., nitro) enhance radical scavenging .

Melting Points and Solubility:

- 1H-Imidazole-4-carboxamide analogs : Methyl and benzyl substituents typically result in melting points between 100–160°C, as seen in ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (mp 106–107°C) .

- Fluorinated Derivatives: The introduction of a fluoroethylamino group (e.g., 5-[(2-fluoroethyl)amino]-1H-imidazole-4-carboxamide) may lower melting points and improve solubility in polar solvents .

Biological Activity

Overview

1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)- is a compound that has garnered attention due to its potential biological activities. Its structure, characterized by an imidazole ring and a phenylmethyl group, suggests possible interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Biological Activities

1H-Imidazole-4-carboxamide derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Some studies indicate that imidazole derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research has shown that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

The biological activity of 1H-Imidazole-4-carboxamide, 5-methyl-1-(phenylmethyl)- is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could interact with receptors, altering their activity and affecting cellular responses.

- DNA Interaction : Some studies suggest that imidazole derivatives can bind to DNA, influencing gene expression and cellular functions.

Research Findings

Recent studies have highlighted the biological potential of this compound. Below are some key findings:

Case Studies

- Chagas Disease Treatment : A study involved the optimization of imidazole derivatives for treating Chagas disease. The compound showed promising results in reducing parasite burden in mouse models, indicating its potential as a therapeutic agent against this neglected disease .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that 1H-Imidazole-4-carboxamide derivatives could induce apoptosis and inhibit cell proliferation significantly. The selectivity toward cancerous cells over normal cells was particularly noted, which is crucial for minimizing side effects in therapeutic applications .

- Antimicrobial Screening : High-throughput screening identified several imidazole derivatives with potent activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggested that modifications to the imidazole ring could enhance efficacy while reducing toxicity .

Q & A

Basic: What are the common synthetic routes for 5-methyl-1-(phenylmethyl)-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of imidazole derivatives often involves Pd-catalyzed cross-coupling reactions or cyclocondensation strategies. For example:

- Pd-catalyzed direct arylation : A regioselective approach employs Pd catalysts (e.g., PdCl₂(dppf)) to introduce aryl groups at specific positions of the imidazole ring. Reaction conditions such as temperature (80–120°C), solvent (DMF or toluene), and ligand choice critically impact regioselectivity and yield .

- Cyclocondensation : Starting materials like ethyl acetoacetate and phenylhydrazine can undergo cyclocondensation with DMF-DMA to form pyrazole intermediates, which are hydrolyzed to carboxylic acids. Basic hydrolysis conditions (e.g., NaOH/ethanol) must be optimized to avoid side reactions .

Advanced: How can researchers address regioselectivity challenges during the synthesis of substituted imidazole derivatives?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directed C–H activation : Use directing groups (e.g., bromine) to guide Pd-catalyzed arylation. For example, bromination at the C-4 position of 1-methylimidazole enables subsequent Suzuki coupling at C-5, achieving >90% regioselectivity .

- Protecting group strategies : Temporary protection of reactive sites (e.g., benzyl groups) can block undesired substitution. Post-synthesis deprotection (e.g., hydrogenolysis) restores functionality .

Basic: What spectroscopic techniques are critical for characterizing the structure of 5-methyl-1-(phenylmethyl)-1H-imidazole-4-carboxamide?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles, confirming the imidazole ring geometry and substituent positions .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for carboxamide) .

Advanced: What strategies are employed to elucidate the mechanism of enzyme inhibition by imidazole-4-carboxamide derivatives?

Methodological Answer:

Mechanistic studies typically involve:

- Kinetic assays : Measure inhibition constants () using fluorogenic substrates. For example, competitive inhibition is identified via Lineweaver-Burk plots .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses within enzyme active sites, highlighting interactions like hydrogen bonds with imidazole nitrogen .

- Mutagenesis studies : Replace key amino acids (e.g., catalytic residues) to assess their role in inhibitor binding .

Basic: What safety protocols are recommended for handling 5-methyl-1-(phenylmethyl)-1H-imidazole-4-carboxamide in laboratory settings?

Methodological Answer:

Critical protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as imidazoles may release volatile byproducts .

- Waste disposal : Neutralize acidic/basic residues before disposal and follow hazardous waste regulations (e.g., EPA guidelines) .

Advanced: How do researchers reconcile discrepancies in reported cytotoxic activities of structurally similar imidazole derivatives?

Methodological Answer:

Discrepancies often arise from variability in:

- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), exposure times (24–72 hr), and viability assays (MTT vs. ATP luminescence) .

- Structural modifications : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using SAR (Structure-Activity Relationship) studies. For example, 4,5-diaryl derivatives show enhanced cytotoxicity due to π-π stacking with tubulin .

- Solubility factors : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<0.1% v/v) to ensure compound bioavailability .

Basic: What computational methods are used to predict the physicochemical properties of imidazole-4-carboxamide derivatives?

Methodological Answer:

Key approaches include:

- Density Functional Theory (DFT) : Calculates molecular orbitals, dipole moments, and electrostatic potential surfaces to predict reactivity .

- QSAR models : Relate logP values (e.g., XlogP ~1.5) and polar surface area (~80 Ų) to permeability and solubility .

- Molecular dynamics (MD) : Simulates interactions with lipid bilayers to estimate blood-brain barrier penetration .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of imidazole derivatives?

Methodological Answer:

Optimization strategies involve:

- Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, solvent polarity) using factorial designs to identify critical parameters .

- In-situ monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust reaction conditions dynamically .

- Catalyst recycling : Employ heterogeneous catalysts (e.g., Pd/C) to reduce costs and improve turnover numbers (TONs) .

Basic: What are the key stability considerations for storing 5-methyl-1-(phenylmethyl)-1H-imidazole-4-carboxamide?

Methodological Answer:

- Temperature : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation .

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as carboxamides are hygroscopic .

- Light sensitivity : Protect from UV exposure using amber glass vials to avoid photodegradation .

Advanced: What methodologies are used to analyze data contradictions in imidazole derivative bioactivity studies?

Methodological Answer:

Contradictions are addressed via:

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell passage number .

- Orthogonal assays : Validate findings using complementary techniques (e.g., apoptosis assays alongside cytotoxicity screens) .

- Batch-to-batch analysis : Test multiple synthetic batches to rule out impurities (e.g., residual Pd) as confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.